molecular formula C5H9BrMg B13412957 Magnesium, bromo(3-methyl-2-butenyl)- CAS No. 63847-45-0

Magnesium, bromo(3-methyl-2-butenyl)-

Cat. No.: B13412957
CAS No.: 63847-45-0
M. Wt: 173.33 g/mol
InChI Key: OKCUWCABNKFTCU-UHFFFAOYSA-M
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Description

Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used as a synthetic building block in various chemical reactions, particularly in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:

3-methyl-2-butenyl bromide+MgMagnesium, bromo(3-methyl-2-butenyl)-\text{3-methyl-2-butenyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo(3-methyl-2-butenyl)-} 3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.

    Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.

    Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Alkanes and Alkenes: Result from substitution and coupling reactions.

Scientific Research Applications

Magnesium, bromo(3-methyl-2-butenyl)- is used extensively in scientific research, particularly in:

    Organic Synthesis: As a building block for complex molecules.

    Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.

    Material Science: For the preparation of polymers and advanced materials.

    Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butenylmagnesium bromide
  • Allylmagnesium bromide
  • Crotylmagnesium bromide

Uniqueness

Magnesium, bromo(3-methyl-2-butenyl)- is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. Its ability to form stable intermediates and participate in selective reactions makes it valuable in synthetic chemistry.

Properties

CAS No.

63847-45-0

Molecular Formula

C5H9BrMg

Molecular Weight

173.33 g/mol

IUPAC Name

magnesium;3-methylbut-1-ene;bromide

InChI

InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

OKCUWCABNKFTCU-UHFFFAOYSA-M

Canonical SMILES

C[C-](C)C=C.[Mg+2].[Br-]

Origin of Product

United States

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